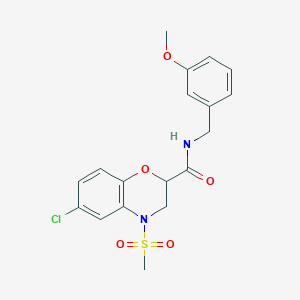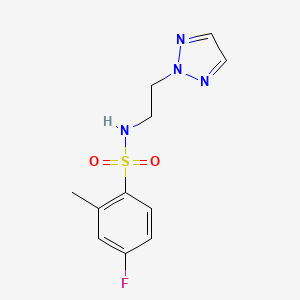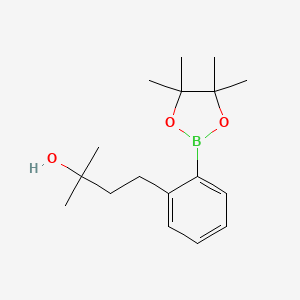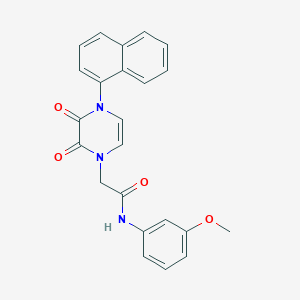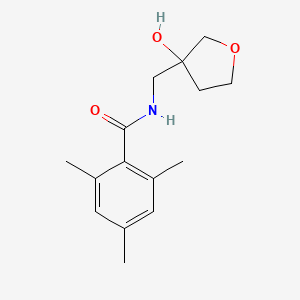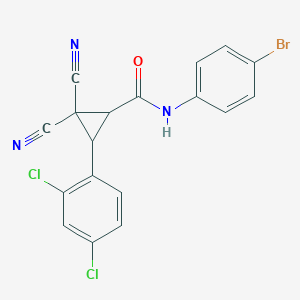![molecular formula C13H17NO2 B2911684 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol CAS No. 1609639-69-1](/img/structure/B2911684.png)
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol is a chemical compound also known as Tropisetron. It is a selective serotonin 5-HT3 receptor antagonist used in scientific research. Tropisetron is widely used in the field of neuroscience and has been studied for its biochemical and physiological effects, mechanism of action, and future research directions.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol' involves the conversion of 4-methylacetophenone to 4-methylphenyl hydrazine, which is then reacted with ethyl acetoacetate to form 4-methylphenyl isoxazol-5-one. This intermediate is then reduced to 4-methylphenyl isoxazoline, which is further reacted with 2-propanol to yield the final product.
Starting Materials
4-methylacetophenone, hydrazine hydrate, ethyl acetoacetate, sodium ethoxide, acetic acid, sodium borohydride, 2-propanol
Reaction
4-methylacetophenone is reacted with hydrazine hydrate in the presence of acetic acid to form 4-methylphenyl hydrazine., 4-methylphenyl hydrazine is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-methylphenyl isoxazol-5-one., 4-methylphenyl isoxazol-5-one is reduced to 4-methylphenyl isoxazoline using sodium borohydride., Finally, 4-methylphenyl isoxazoline is reacted with 2-propanol to yield the final product, 2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol.
作用機序
Tropisetron works by blocking the serotonin 5-HT3 receptors in the central nervous system. This receptor is involved in various physiological processes such as mood regulation, appetite, and sleep. By blocking this receptor, Tropisetron can modulate the levels of serotonin in the brain, leading to various physiological effects.
生化学的および生理学的効果
Tropisetron has been shown to have various biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. Tropisetron has also been shown to improve memory and cognitive function. Additionally, it has been studied for its potential anti-inflammatory and antioxidant effects.
実験室実験の利点と制限
Tropisetron is a highly selective serotonin 5-HT3 receptor antagonist, making it a useful tool for studying the role of serotonin in various physiological processes. It has been shown to have low toxicity and is well-tolerated in animal models. However, its high cost and limited availability can be a limitation for some research labs.
将来の方向性
The potential therapeutic effects of Tropisetron in various neurological disorders such as anxiety, depression, and schizophrenia warrant further investigation. Additionally, its anti-inflammatory and antioxidant effects suggest that it may have potential in the treatment of various inflammatory diseases. Future research could also focus on the development of more cost-effective synthesis methods to make Tropisetron more widely available for scientific research.
科学的研究の応用
Tropisetron is commonly used in scientific research as a selective serotonin 5-HT3 receptor antagonist. It is used to study the effects of serotonin on the central nervous system and its role in various physiological processes. Tropisetron has been studied for its potential therapeutic effects in various neurological disorders such as anxiety, depression, and schizophrenia.
特性
IUPAC Name |
2-[3-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-9-4-6-10(7-5-9)11-8-12(16-14-11)13(2,3)15/h4-7,12,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPPKDLAMDIWKON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(C2)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Methylphenyl)-4,5-dihydro-5-isoxazolyl]-2-propanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid hydrate](/img/no-structure.png)
![Tert-butyl {1-[6-(2-fluorophenyl)pyridazin-3-yl]piperidin-4-yl}carbamate](/img/structure/B2911603.png)
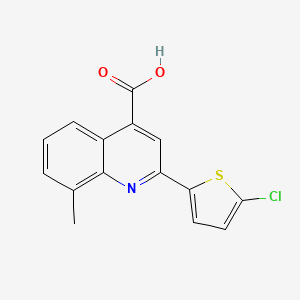
![(Z)-ethyl 2-(6-acetamido-2-((2-bromobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911606.png)
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2911607.png)
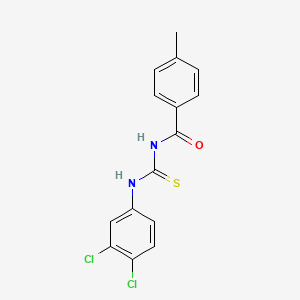
![methyl 3-[6-[(3-chlorophenyl)methylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2911611.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-methoxypyridin-3-yl)methanone](/img/structure/B2911613.png)
